2-Methylpentane-2-thiol CAS number 1633-97-2
2-Methylpentane-2-thiol CAS number 1633-97-2
An In-depth Technical Guide to 2-Methylpentane-2-thiol (CAS 1633-97-2)
Abstract
This technical guide provides a comprehensive overview of 2-Methylpentane-2-thiol (CAS No. 1633-97-2), a tertiary thiol of significant industrial interest. This document delineates its fundamental chemical and physical properties, explores viable synthetic pathways with mechanistic insights, details its primary applications, and outlines robust analytical methodologies for its characterization. Furthermore, it consolidates critical safety, handling, and toxicological information essential for laboratory and industrial settings. This guide is intended for researchers, chemists, and professionals in chemical synthesis and drug development who require a detailed, application-oriented understanding of this compound.
Compound Identification and Chemical Structure
2-Methylpentane-2-thiol, also known as tert-hexyl mercaptan, is an organosulfur compound classified as a tertiary thiol.[1][2] The presence of a sulfhydryl (-SH) group attached to a tertiary carbon atom defines its chemical reactivity and physical characteristics, most notably its potent and distinct odor.[1]
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IUPAC Name: 2-methylpentane-2-thiol[2]
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Synonyms: 2-Methyl-2-pentanethiol, tert-Hexanethiol, t-Hexyl Mercaptan, 1,1-Dimethylbutyl hydrosulfide[1][2]
The structural arrangement consists of a five-carbon pentane chain with a methyl group and a thiol group both bonded to the second carbon atom.[1] This branched, tertiary structure is key to its properties, influencing its stability, steric hindrance in reactions, and its characteristic odor profile.
Caption: Chemical structure of 2-Methylpentane-2-thiol.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 2-Methylpentane-2-thiol are summarized below. It is a colorless liquid with limited water solubility, a direct consequence of its hydrophobic alkyl chain.[1] Its volatility and strong odor are defining characteristics.
Table 1: Physicochemical Properties of 2-Methylpentane-2-thiol
| Property | Value | Source(s) |
| Molecular Weight | 118.24 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Odor | Strong, unpleasant, garlic-like | [1] |
| Boiling Point | ~150.9 °C (estimate) | [3][4] |
| Density | ~0.841 g/cm³ (estimate) | [3][4] |
| Solubility | Limited in water; Soluble in organic solvents | [1] |
| Vapor Pressure | Data not readily available | |
| XLogP3-AA | 2.4 | [2][5] |
Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. The NIST Chemistry WebBook is an authoritative source for such data, including mass spectrometry and gas chromatography information.[6]
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Mass Spectrometry (MS): GC-MS analysis reveals a distinct fragmentation pattern that can be used for identification.
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Infrared Spectroscopy (IR): The IR spectrum would show a characteristic S-H stretching vibration, which is typically weak and found in the region of 2550-2600 cm⁻¹.
Synthesis and Mechanistic Considerations
The synthesis of tertiary thiols like 2-Methylpentane-2-thiol presents unique challenges compared to primary or secondary thiols, primarily due to the steric hindrance around the tertiary carbon center and the potential for elimination side reactions.[3][7] However, several viable synthetic routes exist, most commonly involving the addition of hydrogen sulfide (H₂S) to a corresponding alkene or the substitution of a tertiary alcohol.
Synthesis via Acid-Catalyzed Addition of H₂S to an Alkene
A prevalent and industrially scalable method is the acid-catalyzed addition of hydrogen sulfide to a branched alkene, such as 2-methyl-1-pentene or 2-methyl-2-pentene. This reaction follows Markovnikov's rule, which dictates that the proton (H⁺) adds to the carbon with more hydrogen atoms, while the nucleophile (in this case, the H₂S or its conjugate base HS⁻) adds to the more substituted carbon, leading to the formation of a stable tertiary carbocation intermediate.[6][8]
Causality: The choice of a strong acid catalyst (e.g., sulfuric acid, or a solid acid catalyst like an ion-exchange resin) is critical.[9][10] The acid protonates the alkene's double bond, preferentially forming the more stable tertiary carbocation. This high-energy intermediate is then rapidly trapped by the sulfur nucleophile, driving the reaction towards the desired tertiary thiol product.
Caption: Workflow for the synthesis of 2-Methylpentane-2-thiol.
Representative Laboratory Protocol: Synthesis from 2-Methyl-1-pentene
Disclaimer: This protocol is a representative methodology and must be adapted and optimized. All work must be performed in a certified fume hood with appropriate personal protective equipment (PPE).
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Reactor Setup: Equip a pressure-rated glass reactor with a magnetic stirrer, a gas inlet, a thermocouple, and a pressure gauge. Cool the reactor to -10 °C using a cryostat.
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Reactant Charging: Carefully charge the reactor with 2-methyl-1-pentene (1.0 eq). Add a catalytic amount of a strong, non-nucleophilic acid like Amberlyst-15 resin (previously dried).
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H₂S Addition: Evacuate the reactor and backfill with nitrogen. Carefully condense a slight excess of hydrogen sulfide (H₂S, ~1.2 eq) into the cooled reactor. Causality: Performing the reaction at low temperature and under pressure is necessary to maintain the highly volatile H₂S in the liquid phase, maximizing its concentration and facilitating the reaction.
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Reaction: Slowly warm the sealed reactor to room temperature and then heat to 40-50 °C. Monitor the internal pressure. The reaction is typically complete within 4-8 hours, indicated by the stabilization of pressure.
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Workup: Cool the reactor to 0 °C and slowly vent the excess H₂S through a scrubber containing a bleach or caustic solution. Quench the reaction mixture by adding cold, dilute sodium bicarbonate solution.
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Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with diethyl ether (3x).
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Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is then purified by fractional distillation under vacuum to yield pure 2-methylpentane-2-thiol. Causality: Distillation is an effective purification method due to the difference in boiling points between the starting alkene, the thiol product, and any potential disulfide byproducts.
Core Applications and Industrial Relevance
The distinct and potent odor of 2-Methylpentane-2-thiol is its most commercially significant property, leading to its primary application as a gas odorant.
Odorant for Natural Gas and LPG
Natural gas and liquefied petroleum gas (LPG) are naturally odorless.[11] For safety, regulations mandate the addition of a powerful odorant to allow for the detection of leaks at concentrations well below the lower explosive limit.[11][12] Thiols, particularly tertiary thiols like tert-butyl mercaptan and tert-hexyl mercaptan, are ideal for this purpose.[11][12]
Trustworthiness: The selection of an odorant is a self-validating system based on several criteria:
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Odor Impact: It must have a strong, universally recognized "gassy" or unpleasant smell.
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Volatility: It must co-vaporize with the gas under various temperatures and pressures, ensuring its presence in both liquid and gas phases.
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Chemical Stability: It should not react with pipeline materials or other gas components.[12]
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Distinctiveness: The odor should be unique and not easily confused with common household or industrial smells.
Tertiary thiols are often preferred over primary or secondary thiols because they are less prone to oxidation into disulfides, which have a lower odor impact.[1]
Intermediate in Chemical Synthesis
The sulfhydryl group is a versatile functional handle in organic synthesis. 2-Methylpentane-2-thiol can serve as a nucleophile in various reactions.[1]
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Nucleophilic Substitution: It can react with alkyl halides to form thioethers.
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Thiol-Ene Reactions: It can participate in radical or base-catalyzed additions across double bonds.
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Protecting Group Chemistry: While less common for this specific thiol, the -SH group can be used to protect other functional groups.
Its role in drug development is not prominent; however, it can be used as a building block for creating larger molecules with potential biological activity, where the bulky tertiary-hexyl group can impart specific steric and lipophilic properties.[4]
Analytical Methodologies
Accurate identification and quantification of 2-Methylpentane-2-thiol, especially at trace levels in gas streams or as a component in a reaction mixture, requires robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for this purpose.[1][2][5][13]
Protocol: GC-MS Analysis of Volatile Thiols
Expertise: The analysis of volatile sulfur compounds (VSCs) is challenging due to their reactivity and potential for adsorption onto analytical surfaces.[2] This protocol incorporates best practices to mitigate these issues.
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Sample Preparation (Gas Phase): For gas samples (e.g., odorized natural gas), use a gas-tight syringe to inject a known volume directly into the GC inlet. Alternatively, for trace analysis, pre-concentration using Solid-Phase Microextraction (SPME) with a fiber coated with Carboxen/PDMS is highly effective.[1][13][14]
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Instrumentation:
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Gas Chromatograph (GC): Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).
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Column: A low-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are standard.
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Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
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GC Conditions:
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Injector Temperature: 250 °C.
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Oven Program: Start at 40 °C, hold for 2 minutes. Ramp at 10 °C/min to 200 °C, hold for 2 minutes. Causality: This temperature program allows for the separation of highly volatile compounds at the beginning of the run while ensuring that heavier components are eluted later.
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MS Conditions:
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Ion Source: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C.
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Mass Range: Scan from m/z 35 to 200.
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Data Analysis: Identify 2-Methylpentane-2-thiol by its retention time relative to a known standard. Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The molecular ion (M⁺) at m/z 118 should be observable, along with characteristic fragments resulting from alpha-cleavage.
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- 14. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
